Differentiation by Regiospecific 2-Bromo-5-Nitro Substitution vs. Other Positional Isomers
The target compound's sole differentiation lies in its specific 2-bromo-5-nitro substitution pattern. Its primary comparator regioisomer, 1-(5-Bromo-2-nitrobenzyl)-piperidine, has the halogens in reversed positions. In the downstream pharmacophore, the position of the bromine atom is not interchangeable. Research by Yoshinaga et al. on the advanced intermediate SMP-304 showed that relocating the bromine atom from the 4-position to the 6-position on the benzene ring was a key step to enhance SERT binding affinity, directly demonstrating that the position of the bromine is a critical driver of biological activity in this chemical series [1]. The target compound's 2-position bromine is therefore a distinct and non-substitutable synthetic handle for specific cross-coupling or nucleophilic aromatic substitution reactions.
| Evidence Dimension | Regiochemical substitution pattern on the benzyl ring |
|---|---|
| Target Compound Data | Bromine at the 2-position, Nitro at the 5-position |
| Comparator Or Baseline | 1-(5-Bromo-2-nitrobenzyl)-piperidine (Bromine at 5-position, Nitro at 2-position) |
| Quantified Difference | Qualitative difference in electrophilic/nucleophilic character; not an interchangeable building block. |
| Conditions | Synthetic planning for SERT/5-HT1A inhibitors based on patent US5698553 [2] and lead optimization studies [1]. |
Why This Matters
This regiospecificity is critical for procurement as substituting the regioisomer will produce a different advanced intermediate, completely derailing the structure-activity relationship (SAR) of the final drug candidate.
- [1] Yoshinaga, H., et al. Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity. Bioorg. Med. Chem. 26(8), 1614-1627, 2018. View Source
- [2] Merck Patent Gesellschaft Mit Beschrankter Haftung. Benzylpiperidine derivatives. US Patent 5698553, 1997. View Source
